[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
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Overview
Description
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group and a prop-2-en-1-yl chain attached to an amine group, which is further bonded to a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves several steps:
Formation of the Methoxyphenyl Group: The initial step involves the formation of the methoxyphenyl group through the methylation of phenol using methanol in the presence of a catalyst such as sulfuric acid.
Allylation: The next step is the allylation of the methoxyphenyl group to form the prop-2-en-1-yl chain. This can be achieved through a reaction with allyl bromide in the presence of a base like potassium carbonate.
Amine Formation: The prop-2-en-1-yl group is then reacted with an amine, such as isobutylamine, under reflux conditions to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the double bond in the prop-2-en-1-yl chain, converting it to a saturated alkyl chain.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can be compared with other similar compounds, such as:
(2E)-3-(2-Hydroxyphenyl)prop-2-en-1-ylamine hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride: The presence of an ethyl group instead of a methyl group can affect the compound’s physical and chemical properties.
Properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b8-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQFJJRYLJTNO-WVLIHFOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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